

Chemical structure and properties of Bcrp-IN-2

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Compound of Interest

Compound Name: *Bcrp-IN-2*

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Bcrp-IN-2: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **Bcrp-IN-2**, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

Bcrp-IN-2, also identified as compound 33 in the scientific literature, is an azide-containing quinazolinamine derivative.^[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of **Bcrp-IN-2**

Property	Value	Source
IUPAC Name	2-(4-azidophenyl)-N-(4-(cyclopropylmethoxy)phenyl)quinazolin-4-amine	Derived from Cai et al., 2023
CAS Number	2953730-35-1	[2]
Molecular Formula	C26H22N6O	Deduced from structure
Molecular Weight	434.49 g/mol	Deduced from formula
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in DMSO	General knowledge

Biological Activity and Mechanism of Action

Bcrp-IN-2 is a potent inhibitor of the BCRP transporter.[1][3] Its mechanism of action involves acting as a competitive substrate for BCRP, which leads to the stimulation of the transporter's ATP hydrolysis.[1][4] This competitive inhibition results in an increased intracellular accumulation of other BCRP substrates, such as the chemotherapeutic agent mitoxantrone, in cancer cells that overexpress BCRP.[1][3]

A noteworthy characteristic of **Bcrp-IN-2** is its enhanced inhibitory activity upon activation by ultraviolet (UV) light.[1][3] This photo-activated property makes it a valuable tool for studying the interactions of quinazolinamine derivatives with the BCRP transporter.[1][3]

Table 2: Biological Activity of **Bcrp-IN-2**

Parameter	Cell Line	Value	Notes	Source
BCRP Inhibition	H460/MX20	Potent	Increased mitoxantrone accumulation	[1]
ATP Hydrolysis Stimulation	BCRP transporter	Significant	Indicates competitive substrate behavior	[1][4]
Photo-activated Inhibition	-	Enhanced	Greater inhibitory effect after UV activation	[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Bcrp-IN-2**, based on the work by Cai et al., 2023.

Synthesis of Bcrp-IN-2 (Compound 33)

The synthesis of **Bcrp-IN-2** is a multi-step process starting from 2-amino-N-(4-(cyclopropylmethoxy)phenyl)benzamide.

- Step 1: Synthesis of 2-(2-amino-5-azidophenyl)-N-(4-(cyclopropylmethoxy)phenyl)quinazolin-4-amine. To a solution of 2-amino-N-(4-(cyclopropylmethoxy)phenyl)benzamide in isopropanol, 2-amino-5-azidobenzonitrile and a catalytic amount of trifluoroacetic acid are added. The mixture is heated to reflux for 24 hours. After cooling, the precipitate is collected by filtration, washed with cold isopropanol, and dried to yield the intermediate product.
- Step 2: Synthesis of **Bcrp-IN-2**. The intermediate from Step 1 is dissolved in acetic acid. A solution of sodium nitrite in water is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography to yield **Bcrp-IN-2**.

Mitoxantrone Accumulation Assay in H460/MX20 Cells

This assay measures the ability of **Bcrp-IN-2** to inhibit the efflux of mitoxantrone from BCRP-overexpressing cells.

- Cell Culture: Human non-small cell lung cancer H460 and its mitoxantrone-resistant variant H460/MX20 (BCRP-overexpressing) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ humidified atmosphere.
- Assay Procedure:
 - Cells are seeded in 24-well plates and allowed to attach overnight.
 - The cells are pre-incubated with **Bcrp-IN-2** at various concentrations for 2 hours.
 - Mitoxantrone (final concentration 10 µM) is added to the wells, and the cells are incubated for another 2 hours.
 - The cells are then washed twice with ice-cold phosphate-buffered saline (PBS).
 - The cells are lysed with a buffer containing 0.1 M Tris-HCl (pH 8.0) and 0.1% SDS.
 - The intracellular concentration of mitoxantrone is determined by measuring the fluorescence at an excitation wavelength of 610 nm and an emission wavelength of 685 nm using a fluorescence plate reader.
 - The results are expressed as the fold increase in mitoxantrone accumulation compared to untreated control cells.

BCRP-Mediated ATP Hydrolysis Assay

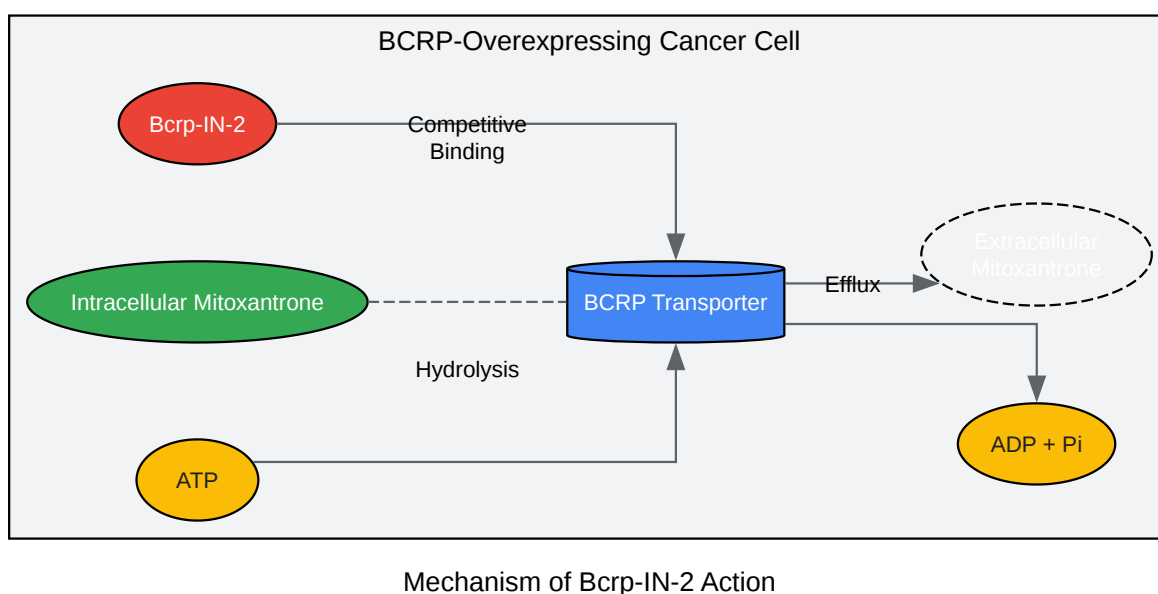
This assay determines the effect of **Bcrp-IN-2** on the ATPase activity of the BCRP transporter.

- Membrane Vesicle Preparation: Membrane vesicles containing human BCRP are prepared from Sf9 insect cells infected with a baculovirus encoding for BCRP.
- Assay Procedure:

- BCRP-containing membrane vesicles (5 μ g of protein) are incubated with **Bcrp-IN-2** at various concentrations in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, and 2 mM dithiothreitol.
- The reaction is initiated by the addition of 5 mM Mg-ATP.
- The mixture is incubated at 37 °C for 20 minutes.
- The reaction is stopped by the addition of 5% sodium dodecyl sulfate.
- The amount of inorganic phosphate (Pi) released is measured using a colorimetric method.
- The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of 1 mM sodium orthovanadate from the total activity.

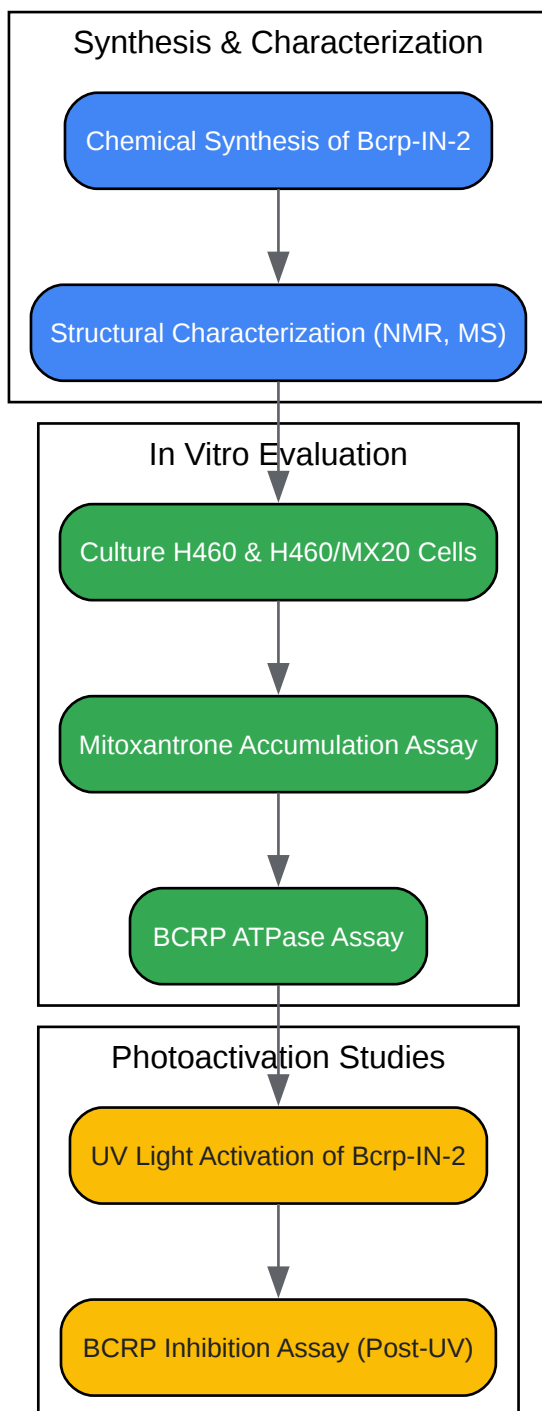
Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow for **Bcrp-IN-2**.



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Caption: **Bcrp-IN-2** competitively inhibits Mitoxantrone efflux by BCRP.



Experimental Workflow for Bcrp-IN-2 Evaluation

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Caption: Workflow for synthesis and evaluation of **Bcrp-IN-2**.

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